6-Heptadecene

Gas chromatography Kovats retention index isomer identification

6-Heptadecene (heptadec-6-ene, CAS 61140-71-4) is an unbranched C17 alkene with a single double bond at the 6-position, existing in both (E)- and (Z)-stereoisomeric forms. As a long-chain hydrocarbon alkene, its physical properties, reactivity, and biological function are highly dependent on both double-bond position and cis/trans geometry.

Molecular Formula C17H34
Molecular Weight 238.5 g/mol
CAS No. 61140-71-4
Cat. No. B15463239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptadecene
CAS61140-71-4
Molecular FormulaC17H34
Molecular Weight238.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CCCCCC
InChIInChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-17H2,1-2H3
InChIKeyOFJXSNWZKGKJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to 6-Heptadecene (CAS 61140-71-4): Identity, Purity, and Isomer-Specific Considerations


6-Heptadecene (heptadec-6-ene, CAS 61140-71-4) is an unbranched C17 alkene with a single double bond at the 6-position, existing in both (E)- and (Z)-stereoisomeric forms [1]. As a long-chain hydrocarbon alkene, its physical properties, reactivity, and biological function are highly dependent on both double-bond position and cis/trans geometry [2]. Commercial sourcing of 6-heptadecene requires careful attention to isomeric purity, as several positional isomers (e.g., 1-heptadecene, 5-heptadecene, 8-heptadecene) share identical molecular formulae and similar bulk properties, yet exhibit measurably different chromatographic behaviour and biological activity profiles.

Why “Any Heptadecene” Cannot Substitute for 6-Heptadecene in Demanding R&D and Industrial Workflows


Heptadecenes differing in double-bond position or stereochemistry are not functionally interchangeable. Their gas chromatographic retention indices diverge by up to 11 units on non-polar stationary phases, reflecting distinct molecular shapes that govern both analytical resolution and biological receptor interactions [1]. The (E)- and (Z)-forms of 6-heptadecene themselves separate on polar columns with a ΔI of approximately 4.7 units, confirming that even geometric isomers cannot be considered equivalent without explicit verification [2]. In acaricidal applications, cis-6-heptadecene demonstrates varroa reproduction inhibitory activity distinguishable from the more potent cis-8-heptadecene, indicating that double-bond position modulates efficacy in a non-redundant manner [3]. Procurement of an unspecified “heptadecene” mixture therefore risks introducing unwanted isomers that compromise assay reproducibility, chromatographic resolution, or biological potency.

Quantitative Differentiators for 6-Heptadecene: Head-to-Head Chromatographic and Biological Comparisons


Gas Chromatographic Kovats Retention Index on Non-Polar Columns: trans-6-Heptadecene vs. 1-Heptadecene

On an Apolane non-polar capillary column at 160 °C, trans-6-heptadecene elutes at a Kovats retention index (I) of 1675.9, whereas 1-heptadecene elutes at 1686.8 under identical conditions [1][2]. This 10.9-unit difference provides a clear chromatographic basis for distinguishing the 6-isomer from the common 1-isomer, which is frequently encountered as a synthetic intermediate.

Gas chromatography Kovats retention index isomer identification

Separation of trans-6-Heptadecene from cis-6-Heptadecene on a Polar Stationary Phase

On a Carbowax 20M polar column at 110 °C, trans-6-heptadecene exhibits a Kovats retention index of 1708.9, while cis-6-heptadecene yields an index of 1704.2 [1][2]. The 4.7-unit difference demonstrates that the (E)- and (Z)-stereoisomers of 6-heptadecene are chromatographically separable, enabling direct assessment of stereochemical purity.

Stereoisomer separation polar GC columns geometric isomer quality control

Varroa destructor Reproduction Inhibition: cis-6-Heptadecene Compared to cis-8-Heptadecene

In a controlled artificial cell assay, both cis-6-heptadecene and cis-8-heptadecene demonstrated inhibitory activity against Varroa destructor reproduction at a dose of 100 ng per cell [1]. The patent explicitly reports that cis-6-heptadecene exhibits inhibitory activity, establishing it as an active positional isomer, although cis-8-heptadecene is identified as the preferred compound [1]. Quantitative reproduction reduction data are reported for cis-8-heptadecene (reduction from a mean of approximately 3.8 to 3.2 offspring per mite in natural cells), with cis-6-heptadecene data referenced in Table 5 of the patent [1].

acaricide honeybee health Varroa mite control

Procurement-Driven Application Scenarios for 6-Heptadecene Based on Verified Differentiators


Analytical Standard for Isomer-Specific GC Method Validation

The established Kovats retention indices on both non-polar (I=1675.9 on Apolane) and polar (I=1708.9 on Carbowax 20M) columns [1] make trans-6-heptadecene a suitable reference standard for developing GC methods that must resolve heptadecene positional and geometric isomers in complex hydrocarbon mixtures, such as petrochemical feeds or semiochemical extracts.

Stereochemical Quality Control of Synthetic Batches

The 4.7-unit RI difference between trans- and cis-6-heptadecene on Carbowax 20M [1] directly supports procurement of either stereoisomer as a certified reference material for quantifying geometric purity in synthesized or isolated 6-heptadecene batches, ensuring compliance with stereochemical specifications in downstream applications.

Varroa mite Reproduction Inhibition Research and SAR Studies

Given the demonstrated inhibitory activity of cis-6-heptadecene on Varroa destructor reproduction [2], procurement of high-purity cis-6-heptadecene enables structure-activity relationship investigations comparing the 6-, 7-, 8-, and 9- positional isomers, facilitating optimization of acaricidal potency while avoiding off-target effects associated with conventional synthetic acaricides.

Semiochemical and Pheromone Pathway Elucidation

Long-chain alkenes including 6-heptadecene serve as precursors and structural analogs of insect semiochemicals [2]. Sourcing 6-heptadecene with defined double-bond position and stereochemistry is essential for biosynthetic pathway studies, electrophysiological assays, and field trials where even minor isomeric impurities could confound behavioral responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Heptadecene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.